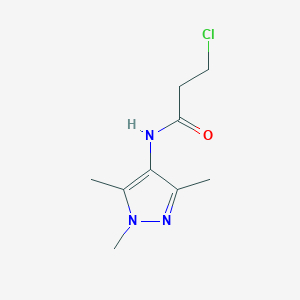

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

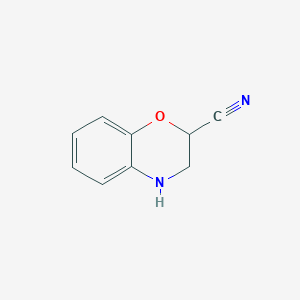

The compound "3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as anti-inflammatory, antibacterial, and antioxidant agents, as well as their use in the development of insecticidal and fungicidal compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of various organic intermediates, such as hydrazinolysis of halogenated compounds, cyclization with diethyl maleate, and subsequent chlorination, oxidation, and hydrolysis steps. For instance, the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds involves acyl chlorination with thionyl chloride and amidation with cyclic amine . These synthetic routes allow for the introduction of various substituents on the pyrazole scaffold, enabling the fine-tuning of the compound's biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted with various functional groups. The structural determination is often confirmed by spectroscopic techniques such as IR, 1H NMR, and HRMS. In some cases, single-crystal X-ray analysis is used to unambiguously determine the structure, especially when identifying regioisomers is challenging . The molecular docking studies can also provide insights into the probable binding models of these compounds with biological targets, such as enzymes .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including transamidation and esterification, which are used to modify the compounds' functional groups and optimize their biological activities. The reactivity of these compounds is influenced by the electronic properties of the substituents on the pyrazole ring, which can affect their interaction with biological targets and their overall bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the nature of the substituents and the overall molecular structure. Computational studies, including density functional theory (DFT) calculations, can predict properties like vibrational spectra, HOMO-LUMO gaps, and nonlinear optical properties, which are important for understanding the behavior of these compounds under different conditions . Molecular electrostatic potential studies can identify potential sites for electrophilic and nucleophilic attacks, which are relevant for understanding the compounds' reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

- Some compounds including chlorophenyl derivatives have been synthesized for potential anticonvulsant activity. The study identified specific compounds with notable activity against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Antimycobacterial Activity

- A series of derivatives including chlorophenyl and pyrazole moieties were synthesized and screened for antitubercular activities against Mycobacterium tuberculosis. Certain compounds exhibited promising activity, demonstrating the potential of such derivatives in antimycobacterial drug development (Nayak et al., 2016).

Reactions and Chemical Transformations

- Research has explored the chemical reactions of similar pyrazole derivatives, revealing various transformation products under different conditions. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in synthesizing new materials or pharmaceuticals (Khutova et al., 2013).

Photosynthetic Electron Transport Inhibition

- Pyrazole derivatives have been investigated for their potential to inhibit photosynthetic electron transport. This research is significant for developing herbicides and understanding the impact of such compounds on plant biology (Vicentini et al., 2005).

Antimicrobial and Anticancer Activities

- Compounds with pyrazole core structures, including chlorophenyl substituents, have been synthesized and characterized, revealing potential antimicrobial and anticancer activities. These studies contribute to the ongoing search for new therapeutic agents (McLaughlin et al., 2016).

Eigenschaften

IUPAC Name |

3-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O/c1-6-9(7(2)13(3)12-6)11-8(14)4-5-10/h4-5H2,1-3H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUKSTRHIJHTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389899 |

Source

|

| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionamide | |

CAS RN |

435341-85-8 |

Source

|

| Record name | 3-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)